molecular formula C23H19N5O2 B11190171 9-(4-methoxyphenyl)-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

9-(4-methoxyphenyl)-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Cat. No.: B11190171
M. Wt: 397.4 g/mol
InChI Key: HDJBBGBMJIGPDC-UHFFFAOYSA-N
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Description

9-(4-methoxyphenyl)-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex organic compound that belongs to the class of triazole-pyrimidine hybrids. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine core, which is functionalized with a 4-methoxyphenyl group and a phenethyl group. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

The synthesis of 9-(4-methoxyphenyl)-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves multiple steps, including the formation of the pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine core and subsequent functionalization with the 4-methoxyphenyl and phenethyl groupsThe final steps involve the attachment of the 4-methoxyphenyl and phenethyl groups under specific reaction conditions, such as the use of appropriate catalysts and solvents .

Chemical Reactions Analysis

9-(4-methoxyphenyl)-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-(4-methoxyphenyl)-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to the suppression of inflammatory responses and protection of neuronal cells from stress-induced damage .

Comparison with Similar Compounds

Similar compounds to 9-(4-methoxyphenyl)-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one include other triazole-pyrimidine hybrids and pyrazolo[3,4-d]pyrimidine derivatives. These compounds share similar core structures but differ in their functional groups and biological activities. For example, pyrazolo[3,4-d]pyrimidine derivatives have been studied as CDK2 inhibitors with potent anti-cancer activities . The unique combination of the 4-methoxyphenyl and phenethyl groups in this compound contributes to its distinct neuroprotective and anti-inflammatory properties .

Properties

Molecular Formula

C23H19N5O2

Molecular Weight

397.4 g/mol

IUPAC Name

8-(4-methoxyphenyl)-11-(2-phenylethyl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one

InChI

InChI=1S/C23H19N5O2/c1-30-18-9-7-17(8-10-18)21-20-19(26-23-24-15-25-28(21)23)12-14-27(22(20)29)13-11-16-5-3-2-4-6-16/h2-10,12,14-15H,11,13H2,1H3

InChI Key

HDJBBGBMJIGPDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C=CN(C3=O)CCC5=CC=CC=C5

Origin of Product

United States

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